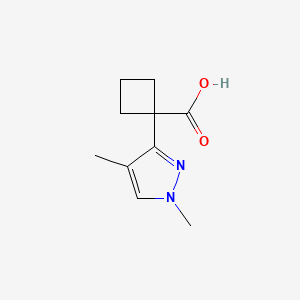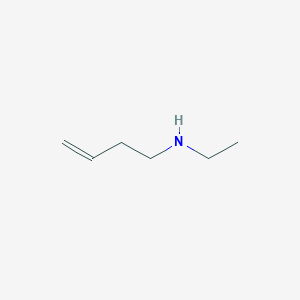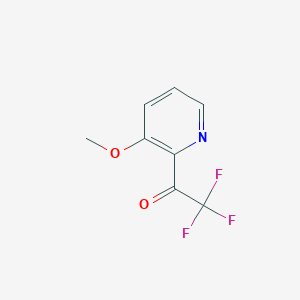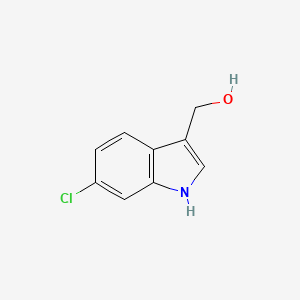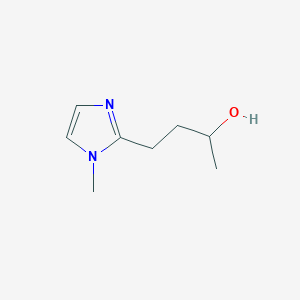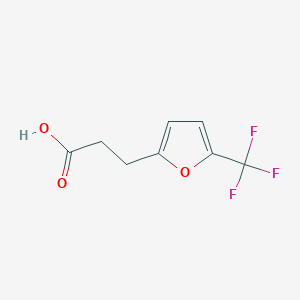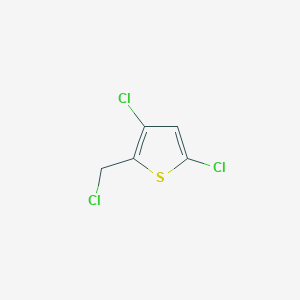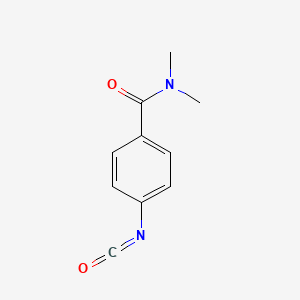
4-isocyanato-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isocyanato-N,N-dimethylbenzamide is an organic compound that contains an isocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Isocyanato-N,N-dimethylbenzamide can be synthesized through several methods. One common method involves the reaction of 4-amino-N,N-dimethylbenzamide with phosgene to form the isocyanate group. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the isocyanate group.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phosgene as a reagent. The process is carried out in specialized equipment designed to handle the toxic and reactive nature of phosgene. Safety measures are crucial to prevent exposure to phosgene gas.
Chemical Reactions Analysis
Types of Reactions
4-Isocyanato-N,N-dimethylbenzamide undergoes various types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Substitution Reactions: Can undergo nucleophilic substitution reactions with amines to form ureas.
Common Reagents and Conditions
Alcohols: Used in the formation of urethanes.
Water: Used in hydrolysis reactions.
Amines: Used in substitution reactions to form ureas.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Ureas: Formed from substitution reactions with amines.
Scientific Research Applications
4-Isocyanato-N,N-dimethylbenzamide has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the production of polymers and coatings.
Industrial Chemistry: Employed in the manufacture of adhesives and sealants.
Mechanism of Action
The mechanism of action of 4-isocyanato-N,N-dimethylbenzamide involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity allows it to form various derivatives, including urethanes, ureas, and amines.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-N,N-dimethylbenzamide: Contains an iodine atom instead of an isocyanate group.
N,N-Dimethylbenzamide: Lacks the isocyanate functional group.
Uniqueness
4-Isocyanato-N,N-dimethylbenzamide is unique due to its isocyanate functional group, which imparts high reactivity towards nucleophiles. This reactivity makes it valuable in the synthesis of a wide range of chemical compounds and materials.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-isocyanato-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H10N2O2/c1-12(2)10(14)8-3-5-9(6-4-8)11-7-13/h3-6H,1-2H3 |
InChI Key |
SWLSABQUYDOUTG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


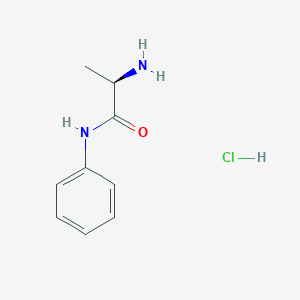
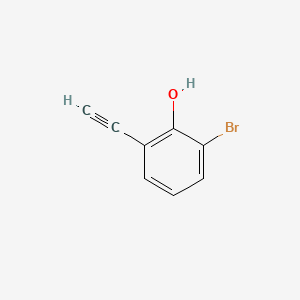
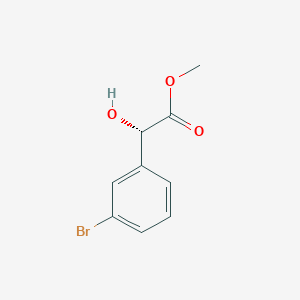
![3-[4-(2,2-Difluoroethyl)phenyl]prop-2-ynoicacid](/img/structure/B13592149.png)
![O-[(6-Methoxy-3-pyridyl)methyl]hydroxylamine](/img/structure/B13592157.png)
![rac-(9H-fluoren-9-yl)methylN-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamatehydrochloride,trans](/img/structure/B13592163.png)
